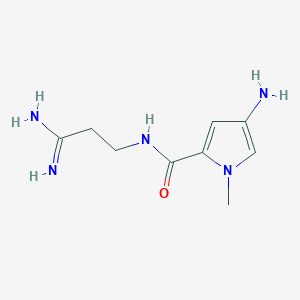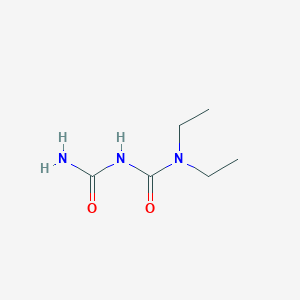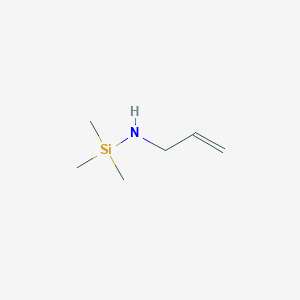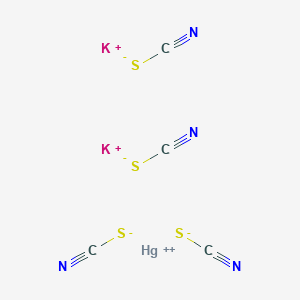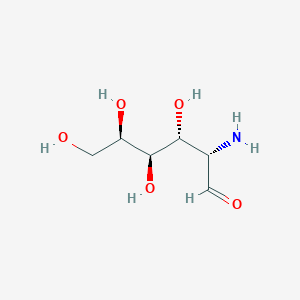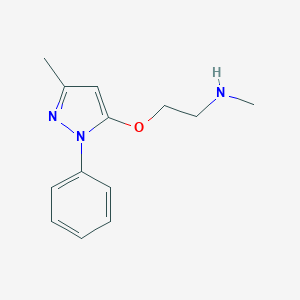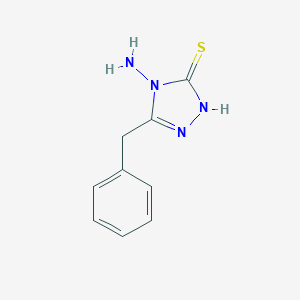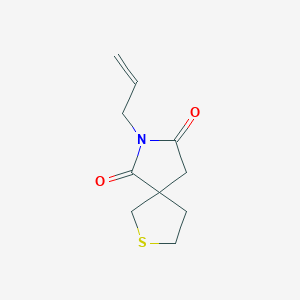
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a spirolactam derivative that possesses unique structural and chemical properties, making it a promising candidate for use in drug development, organic synthesis, and material science.
Applications De Recherche Scientifique
The unique chemical and structural properties of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system, leading to the suppression of seizures and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione possesses potent anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione. One of the most promising directions is in the development of novel anticonvulsant and analgesic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Méthodes De Synthèse
The synthesis of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-thiophene carboxylic acid with allylamine, followed by cyclization with phosgene. This method has been found to be highly efficient and yields high purity products.
Propriétés
Numéro CAS |
10288-31-0 |
|---|---|
Nom du produit |
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione |
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-prop-2-enyl-7-thia-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-2-4-11-8(12)6-10(9(11)13)3-5-14-7-10/h2H,1,3-7H2 |
Clé InChI |
HZYYQZHCTSRLPC-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
SMILES canonique |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
Synonymes |
7-Allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



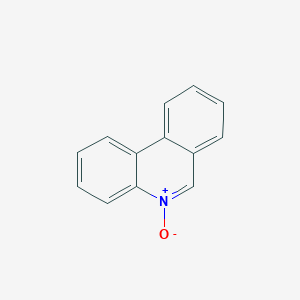
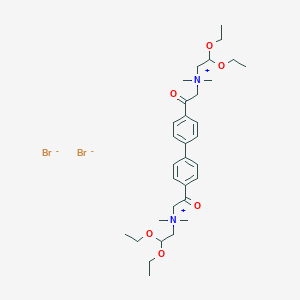
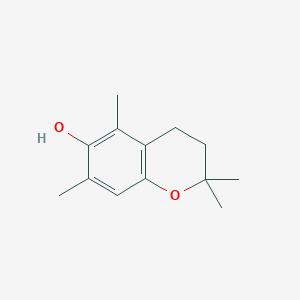
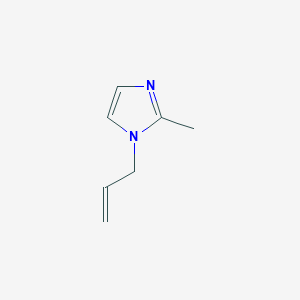
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
